molecular formula C29H31N3O4 B2362579 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1110972-64-9

4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2362579
CAS No.: 1110972-64-9
M. Wt: 485.584
InChI Key: PXXIOZOTXDAHDE-UHFFFAOYSA-N
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Description

The compound 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a structurally complex molecule featuring a benzimidazole core linked to a pyrrolidin-2-one moiety. Key structural elements include:

  • A benzimidazole ring substituted at the 1-position with a 3-(2,5-dimethylphenoxy)-2-hydroxypropyl chain.
  • A pyrrolidin-2-one ring substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with the benzimidazole system. The 2,5-dimethylphenoxy and 4-methoxyphenyl groups may influence lipophilicity and binding interactions, critical for target engagement.

Properties

IUPAC Name

4-[1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-19-8-9-20(2)27(14-19)36-18-23(33)17-32-26-7-5-4-6-25(26)30-29(32)21-15-28(34)31(16-21)22-10-12-24(35-3)13-11-22/h4-14,21,23,33H,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXIOZOTXDAHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include lutidine and TBTU as coupling reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and pyrrolidinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of key proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, enabling comparative analysis of substituent effects on physicochemical and pharmacological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 2,5-Dimethylphenoxy, 4-methoxyphenyl ~509.6 Hydroxypropyl linker enhances solubility; methoxy group may modulate electron density
4-{1-[3-(2,6-Dimethylphenoxy)-2-Hydroxypropyl]-1H-Benzimidazol-2-yl}-1-(tert-Butyl)Pyrrolidin-2-One 2,6-Dimethylphenoxy, tert-butyl ~491.6 tert-Butyl group increases steric bulk, potentially reducing metabolic clearance
4-{1-[3-(3,4-Dimethylphenoxy)-2-Hydroxypropyl]-1H-Benzimidazol-2-yl}-1-(4-Methoxyphenyl)Pyrrolidin-2-One 3,4-Dimethylphenoxy, 4-methoxyphenyl ~509.6 3,4-Dimethylphenoxy may enhance aromatic stacking vs. 2,5-substitution
4-{1-[2-(2,6-Dimethylphenoxy)Ethyl]-1H-Benzimidazol-2-yl}-1-(4-Fluorobenzyl)Pyrrolidin-2-One HCl 2,6-Dimethylphenoxy, 4-fluorobenzyl ~535.0 Ethyl linker (vs. hydroxypropyl) reduces hydrogen-bonding capacity; fluorine enhances electronegativity

Key Findings from Comparative Analysis

Substituent Positional Effects: The 2,5-dimethylphenoxy group in the target compound provides a distinct steric and electronic profile compared to 2,6-dimethylphenoxy () or 3,4-dimethylphenoxy (). For example, 2,5-substitution may allow better π-π stacking with planar targets, while 3,4-substitution could favor hydrophobic interactions .

Linker Modifications :

  • Replacing the hydroxypropyl linker (target compound) with an ethyl group () removes a hydroxyl moiety, reducing hydrogen-bonding capacity and possibly altering solubility .

Pharmacophore Optimization: The tert-butyl substituent in ’s analog increases lipophilicity, which may improve membrane permeability but could also elevate off-target binding risks .

Biological Activity

The compound 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule with potential therapeutic applications. Its intricate structure incorporates multiple functional groups that may contribute to its biological activity. This article aims to delve into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

  • Molecular Formula : C28H28N3O3
  • Molecular Weight : 473.5 g/mol
  • IUPAC Name : this compound
  • InChI Key : SHLKFQKBVPZSMY-UHFFFAOYSA-N

The compound features a pyrrolidinone ring, a benzodiazole moiety, and various aromatic substituents that may influence its interaction with biological targets.

Synthesis

The synthesis typically involves multiple steps, including the formation of the benzimidazole core and subsequent modifications to introduce the desired functional groups. Key reactions include nucleophilic substitutions and cyclization processes.

Pharmacological Potential

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzodiazole can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The presence of phenolic groups in the structure may enhance antimicrobial activity against a range of pathogens.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems.

The mechanism of action is hypothesized to involve interaction with specific receptors or enzymes. For instance:

  • The benzodiazole moiety may interact with GABA receptors or similar targets, potentially influencing neuronal excitability.
  • The hydroxypropyl group could enhance solubility and bioavailability, facilitating interaction with cellular targets.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Anticancer Activity Study : A study published in Pharmaceutical Research demonstrated that a related benzodiazole derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) through induction of apoptosis .
  • Antimicrobial Evaluation : Research in Journal of Antimicrobial Chemotherapy highlighted that related compounds showed promising activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
  • Neuroprotective Study : A study reported in Neuroscience Letters indicated that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage .

Data Table

Activity TypeCompound TypeObserved EffectReference
AnticancerBenzodiazole DerivativeInduces apoptosis in MCF-7 cellsPharmaceutical Research
AntimicrobialPhenolic CompoundEffective against Gram-positive bacteriaJournal of Antimicrobial Chemotherapy
NeuroprotectiveSimilar StructureProtects against oxidative stressNeuroscience Letters

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